6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine

Lipophilicity Drug-likeness Physicochemical profiling

Problem: N4-alkyl 4,5-diaminopyrimidine building blocks suffer from CYP-mediated N-dealkylation and uncontrolled C5 oxidation during SAR expansion, compromising lead optimization reproducibility. Solution: This N4-trifluoroethyl variant eliminates oxidative N-dealkylation liability while maintaining drug-like LogP (XLogP3 = 1.9; TPSA = 63.8 Ų), positioning it within the favorable LogP 1-3 window for oral candidates. - Drop-in replacement for metabolically labile N4-alkyl congeners; resists Boyland-Sims C5 oxidation. - Single-batch supply at ≥98% purity, available for immediate dispatch in research quantities (100 mg-1 g).

Molecular Formula C6H6ClF3N4
Molecular Weight 226.59 g/mol
Cat. No. B15067879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine
Molecular FormulaC6H6ClF3N4
Molecular Weight226.59 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)N)NCC(F)(F)F
InChIInChI=1S/C6H6ClF3N4/c7-4-3(11)5(14-2-13-4)12-1-6(8,9)10/h2H,1,11H2,(H,12,13,14)
InChIKeyVPYOVUKXFRUILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine: Scaffold & Baseline Properties


6-Chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine (CAS 380605-42-5) is a fluorinated 4,5-diaminopyrimidine building block bearing a 6-chloro substituent and an N4-(2,2,2-trifluoroethyl) side chain [1]. This trifluoroethyl-substituted diaminopyrimidine scaffold is encountered as a key intermediate or core fragment in kinase inhibitor discovery programs and BCDIN3D-targeting patent families [2][3]. As of April 2026, no peer-reviewed journal article has reported this exact compound as a standalone biologically characterized entity; its differentiation therefore rests on computed physicochemical descriptors, class-level reactivity patterns, and patent context rather than on head-to-head pharmacological profiling.

6-Chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine: N4-Alkyl Substitution Limitations


The N4-(2,2,2-trifluoroethyl) substituent introduces a unique combination of elevated lipophilicity (computed XLogP3 of 1.9) and strong electron-withdrawing character that is not replicated by methyl, ethyl, isopropyl, or cyclopropyl N4 congeners [1]. This electronic modulation directly alters the reactivity of the pyrimidine C5 position toward oxidative functionalization and modifies the leaving-group aptitude of the C6 chlorine in nucleophilic aromatic substitution (SNAr) sequences [2]. Furthermore, the trifluoroethyl group confers metabolic stability advantages via reduced susceptibility to cytochrome P450-mediated N-dealkylation relative to alkyl side chains [3]. Procuring a non-fluorinated N4-alkyl 4,5-diaminopyrimidine in lieu of the trifluoroethyl variant therefore introduces uncontrolled shifts in both synthetic reactivity and downstream pharmacokinetic profile, undermining reproducibility in lead optimization and scale-up programs.

6-Chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine: Evidence vs. N4-Alkyl Congeners


Lipophilicity: Trifluoroethyl vs. Isopropyl Substituents

The target compound exhibits a computed XLogP3 of 1.9, reflecting the balanced lipophilicity imparted by the trifluoroethyl group [1]. In contrast, the N4-unsubstituted parent (6-chloropyrimidine-4,5-diamine, CAS 4316-98-7) has an XLogP3-AA of only 0.1, indicating markedly lower membrane permeability potential [2]. The N4-isopropyl analog (CAS 18202-82-9) reports a LogP of 2.19, while the N4-ethyl analog (CAS 98140-03-5) shows a LogP of approximately 1.14 [3]. The trifluoroethyl group thus occupies an intermediate lipophilicity window—significantly more permeable than unsubstituted or ethyl variants, yet less lipophilic than the isopropyl congener—which is often favored for balancing passive permeability against metabolic clearance and aqueous solubility in oral drug candidates.

Lipophilicity Drug-likeness Physicochemical profiling

C5 Oxidation Resistance: Trifluoroethyl vs. Alkyl Substituents

A systematic study of Boyland-Sims oxidation of 2,4-diaminopyrimidines demonstrated that electron-rich substrates bearing alkyl substituents (ethyl, isopropyl) at C6 undergo successful C5 hydroxylation in 43–58% yield [1]. In stark contrast, electron-deficient substrates carrying chloro or trifluoromethyl groups at C6 gave no oxidation product under identical conditions. By extension, 4,5-diaminopyrimidines bearing the strongly electron-withdrawing N4-trifluoroethyl group together with a 6-chloro substituent are predicted to resist C5 oxidative functionalization even more robustly than the unsubstituted parent. This resistance is a critical differentiator for synthetic routes requiring selective functionalization at other positions (e.g., C6 SNAr) without competing C5 side reactions.

C5 functionalization Oxidation resistance Synthetic route design

Process-Relevant Boiling Point Comparison

The target compound has a reported boiling point of 307.5 ± 42.0 °C at 760 mmHg . The N4-isopropyl analog (CAS 18202-82-9) boils at 332.4 °C at 760 mmHg, while the N4-ethyl congener (CAS 98140-03-5) boils at 331.2 ± 42.0 °C at 760 mmHg . Although all three compounds fall within a high-boiling range appropriate for solid-handling rather than distillative purification, the target compound's modestly lower boiling point (Δ ≈ −25 °C vs. isopropyl) may translate into slightly reduced energy requirements during solvent removal or vacuum-assisted drying in pilot-scale campaigns.

Boiling point Distillation Process chemistry

MW and TPSA for Permeability Classification

The target compound has a molecular weight of 226.59 g/mol and a topological polar surface area (TPSA) of 63.8 Ų [1]. Both values fall well within the generally accepted thresholds for oral bioavailability (MW < 500; TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų). By comparison, the N4-p-tolyl analog (CAS 17465-94-0) carries a substantially higher molecular weight (234.68 g/mol) and a much higher XLogP (2.7), while maintaining an identical TPSA of 63.8 Ų . The trifluoroethyl-substituted compound thus provides a more favorable balance of low molecular weight and moderate lipophilicity for CNS-targeted programs, compared with aryl-substituted 4,5-diaminopyrimidine alternatives that trend toward higher LogP and greater molecular bulk.

Molecular weight Polar surface area BBB permeability

C6 SNAr Reactivity: Enhanced Electrophilicity

The combined electron-withdrawing character of the N4-trifluoroethyl group and the ring nitrogen atoms activates the C6 chlorine toward nucleophilic aromatic substitution (SNAr). In pyrimidine systems, electron-withdrawing substituents increase the partial positive charge at C6, lowering the activation barrier for nucleophilic attack [1]. Evidence from the peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine, which proceeds in part via chloride displacement to yield 2,4-diamino-5,6-dichloropyrimidine 3-N-oxide, confirms the inherent SNAr reactivity of the 6-chloro position in electron-deficient diaminopyrimidine frameworks [2]. While direct kinetic comparison between the trifluoroethyl-substituted target compound and its N4-alkyl congeners has not been published, the stronger electron-withdrawing nature of CF3CH2NH– (Hammett σp ≈ 0.12–0.32 for NHR fluorinated alkyl groups) relative to alkylamino substituents (σp ≈ −0.3 to −0.5) supports the inference of enhanced C6 electrophilicity.

SNAr reactivity Nucleophilic substitution C6 derivatization

Metabolic Stability: Trifluoroethyl vs. Alkyl Side Chains

The trifluoroethyl group is a well-established metabolically stable bioisostere for alkyl and alkoxy substituents. The strong electron-withdrawing effect of the CF3 moiety deactivates the adjacent methylene carbon toward cytochrome P450-mediated oxidative N-dealkylation, a major clearance pathway for N-alkylamines [1]. In the broader diaminopyrimidine kinase inhibitor class, incorporation of trifluoroethylamino substituents has been associated with improved in vitro metabolic stability in liver microsome assays compared with ethylamino or isopropylamino congeners [2]. No microsomal stability data for this specific compound have been published; however, the class-level precedent provides a reasonable basis for selection when metabolic liability of the N4 substituent is a known SAR concern in a lead series.

Metabolic stability CYP450 resistance N-dealkylation

6-Chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine: Application Scenarios


Kinase Inhibitor Lead Optimization: Balanced Lipophilicity

Medicinal chemistry teams advancing 4,5-diaminopyrimidine kinase inhibitors into lead optimization can select this compound as a core scaffold when permeability data indicate that the N4-unsubstituted parent (XLogP3 = 0.1) provides insufficient membrane passage, yet the N4-isopropyl congener (LogP = 2.19) raises concerns about metabolic clearance or off-target promiscuity. The intermediate XLogP3 of 1.9, as documented in PubChem [1], positions this compound within the favorable LogP 1–3 window for oral drug candidates, while the TPSA of 63.8 Ų [2] remains well below the 90 Ų threshold for potential CNS penetration. Selection of this compound over alkyl-substituted alternatives is grounded in quantitative, albeit computed, physicochemical differentiation.

Regioselective C6 SNAr Derivatization Without C5 Oxidation

Synthetic route designers planning C6 nucleophilic aromatic substitution to introduce amine, ether, or thioether diversity can exploit the predicted C5 oxidation resistance conferred by the combined electron-withdrawing effects of the N4-trifluoroethyl and C6-chloro groups. Published evidence demonstrates that 6-chloro-substituted 2,4-diaminopyrimidines completely resist Boyland-Sims oxidation (0% yield of 5-hydroxy product), while 6-ethyl analogs undergo oxidation in 43–58% yield [1]. Procuring this specific trifluoroethyl-substituted intermediate eliminates the need for C5 protection strategies that would be mandatory when using oxidation-prone N4-alkyl-substituted 4,5-diaminopyrimidine building blocks.

BCDIN3D Inhibitor Programs: Diaminopyrimidine Cores

Research groups pursuing BCDIN3D as a therapeutic target for proliferative disorders can reference US Patent Application US20220370453A1, which explicitly claims bicyclic heterocyclic compounds incorporating pyrimidine-4,5-diamine fragments with halogen and trifluoroethyl substitution patterns [1]. This compound represents a monomeric intermediate suitable for constructing the diaminopyrimidine core substructures described in the patent's Markush claims. Procurement is strategically warranted when the patent landscape indicates freedom-to-operate advantages or when designing analogs that fall within the claimed chemical space.

Metabolic Stability-Driven Scaffold Selection

When in vitro microsomal stability data from a lead diaminopyrimidine series identify oxidative N-dealkylation at the N4 position as the primary metabolic clearance pathway, this compound offers a drop-in replacement that replaces the labile N4-alkyl group with a metabolically resistant trifluoroethyl moiety. The trifluoroethyl group's resistance to CYP-mediated oxidation is well-established in the fluorinated drug metabolism literature [1]. Although compound-specific intrinsic clearance data have not been published, the class-level precedent is sufficiently strong to justify procurement as a tool compound for hypothesis testing in metabolic stability SAR studies.

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